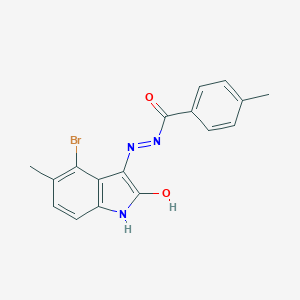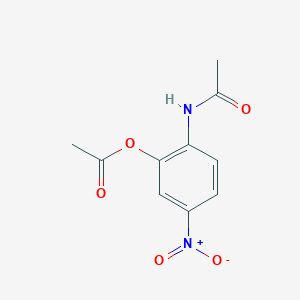![molecular formula C20H18N2O2S B463866 N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide CAS No. 847589-98-4](/img/structure/B463866.png)
N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-2-carboxylic acid with 2-(1-phenylethyl)aniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methanesulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
- N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide
Uniqueness
N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide stands out due to its specific structural features, such as the phenylethylcarbamoyl group, which may confer unique biological activities and chemical reactivity compared to other thiophene derivatives .
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
CAS No. |
847589-98-4 |
|---|---|
Molecular Formula |
C20H18N2O2S |
Molecular Weight |
350.4g/mol |
IUPAC Name |
N-[2-(1-phenylethylcarbamoyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-14(15-8-3-2-4-9-15)21-19(23)16-10-5-6-11-17(16)22-20(24)18-12-7-13-25-18/h2-14H,1H3,(H,21,23)(H,22,24) |
InChI Key |
AGVMVHRFONTLHB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Ethoxybenzylidene)amino]benzenesulfonamide](/img/structure/B463798.png)
![3-{[(2-Hydroxy-1-naphthyl)methylene]amino}benzonitrile](/img/structure/B463800.png)
![1-{[(3,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B463802.png)
![3-[({3-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463807.png)
![Propyl 4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzoate](/img/structure/B463808.png)
![2-{[(5-Bromo-2-thienyl)methylene]amino}-4-methylphenol](/img/structure/B463811.png)
![2-{[(4-Methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463872.png)

![Methyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B463895.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzamide](/img/structure/B463901.png)
![2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B463906.png)
![4-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B463968.png)
![N-[4-(cyclopropanecarbonylamino)phenyl]cyclopropanecarboxamide](/img/structure/B463974.png)
